molecular formula C17H27N5O4S2 B2501855 1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide CAS No. 1105246-93-2

1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide

Cat. No. B2501855
CAS RN: 1105246-93-2
M. Wt: 429.55
InChI Key: PFIUYTVDZOWCQE-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H27N5O4S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Researchers synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate their anticancer potential. The study found that certain derivatives exhibited significant anticancer activities, suggesting the precursor's utility in developing new anticancer agents. Specifically, compounds demonstrated potent anticancer activity relative to doxorubicin, a reference drug, indicating the promise of this chemical scaffold in cancer therapy (Rehman et al., 2018).

Antibacterial Applications

The synthesis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds showed moderate to high antibacterial activity. This research highlights the compound's relevance in generating derivatives with potential antibacterial properties, offering a pathway to new treatments for bacterial infections (Khalid et al., 2016). Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, further evaluating their antibacterial potentials. The findings suggest that derivatives of the compound have moderate inhibitory effects against various bacterial strains, contributing to the development of new antibacterial agents (Iqbal et al., 2017).

Synthesis and Characterization

Several studies focused on the synthesis and characterization of derivatives for potential therapeutic applications. For instance, research on the synthesis of dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone suggests the importance of such structural motifs in medicinal chemistry (Zhu et al., 2011). Similarly, the design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors demonstrate the compound's relevance in addressing infectious diseases (Jeankumar et al., 2013).

properties

IUPAC Name

1-methylsulfonyl-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4S2/c1-3-6-18-15(23)9-22-16(13-10-27-11-14(13)20-22)19-17(24)12-4-7-21(8-5-12)28(2,25)26/h12H,3-11H2,1-2H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIUYTVDZOWCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide

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